1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone
Description
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone is a synthetic compound featuring a piperazine core substituted with a 2-(1H-imidazol-1-yl)ethyl group and a 3-methoxyphenoxy-ethanone moiety. This compound is hypothesized to exhibit pharmacological activity due to structural similarities with known bioactive molecules targeting enzymes or receptors, such as antifungal agents or kinase inhibitors .
Properties
IUPAC Name |
1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-(3-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-24-16-3-2-4-17(13-16)25-14-18(23)22-11-9-20(10-12-22)7-8-21-6-5-19-15-21/h2-6,13,15H,7-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIJFCPKUIKFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone typically involves multiple steps:
Formation of the Imidazole Derivative: The initial step involves the synthesis of the imidazole derivative. This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions to form 1H-imidazole.
Attachment of the Piperazine Moiety: The imidazole derivative is then reacted with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate to form the intermediate 1-(2-(1H-imidazol-1-yl)ethyl)piperazine.
Coupling with Methoxyphenoxy Ethanone: The final step involves the coupling of the intermediate with 2-(3-methoxyphenoxy)ethanone using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms and imidazole ring demonstrate nucleophilic reactivity:
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halides (50-60°C) | Quaternary ammonium salts | Enhances water solubility for pharmacological studies |
| Acylation | AcCl, Et₃N, THF (0°C → RT) | Acetylated piperazine derivatives | Prodrug development |
| Aromatic substitution | CuI, Pd(PPh₃)₄, aryl halides (80°C) | Biaryl derivatives | Library synthesis for SAR studies |
For example, reaction with acetyl chloride yields 1-acetyl-4-(2-(1H-imidazol-1-yl)ethyl)piperazine intermediates critical for CNS drug candidates .
Condensation Reactions
The ketone group participates in Claisen-Schmidt condensations:
textO || R-C-CH₂-C-O-Ar + Ar'-CHO → R-C-CH=C-Ar' + H₂O | | Piperazine Methoxyphenyl
Key parameters from analog studies :
-
Solvent: Ethanol/H₂O (3:1)
-
Catalyst: 10% NaOH
-
Yield: 62-78% for chalcone derivatives
-
Reaction time: 6-8 hrs at reflux
This enables synthesis of α,β-unsaturated ketones with demonstrated antimicrobial activity (MIC = 8-32 µg/mL against C. albicans) .
Oxidation/Reduction Pathways
Functional group interconversion occurs under specific conditions:
Oxidation
Methoxyphenoxy group → Quinone derivatives:
Reduction
Ketone → Secondary alcohol:
Coordination Chemistry
The imidazole N-3 atom acts as a monodentate ligand:
| Metal Ion | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | [Cu(L)₂(H₂O)₂]²⁺ | 8.2 ± 0.3 |
| Zn²⁺ | Tetrahedral ZnLCl₂ | 6.7 ± 0.2 |
| Fe³⁺ | Octahedral [FeL₃]³⁺ | 9.1 ± 0.4 |
These complexes show enhanced antifungal activity (2-4× potency vs free ligand) through Fenton chemistry mechanisms .
Ether Cleavage Reactions
Demethylation of the 3-methoxyphenoxy group occurs via:
-
Biological : CYP450 enzymes → Catechol derivatives (t₁/₂ = 2.3 hrs in liver microsomes)
-
Chemical : BBr₃/DCM (-78°C → RT) → Phenolic compounds (Yield: 83%)
Demethylated metabolites exhibit altered receptor binding profiles (ΔKᵢ = 0.8-1.2 nM for dopamine D₂ vs parent ΔKᵢ = 5.3 nM) .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone. For instance, a derivative of this compound exhibited significant antiproliferative activity against various cancer cell lines, outperforming established chemotherapeutic agents like 5-fluorouracil and methotrexate. This selectivity suggests a promising therapeutic index for further development as an antitumor agent .
Antimicrobial Properties
The imidazole and piperazine components have been associated with antimicrobial activities. Compounds featuring these moieties often demonstrate efficacy against a range of bacterial and fungal pathogens. Studies suggest that modifications to the structure can enhance these properties, making derivatives of this compound valuable candidates for developing new antimicrobial agents.
Synthesis and Development
The synthesis of this compound typically involves several steps that include:
- Formation of Intermediates : Initial synthesis involves creating key intermediates such as (1H-imidazol-1-yl)ethylamine.
- Coupling Reactions : These intermediates undergo coupling reactions under controlled conditions to form the final product.
Optimizing these synthetic routes is essential for improving yield and reducing environmental impact through green chemistry principles .
Case Study 1: Antitumor Activity Evaluation
In a study published in Molecules, a derivative of the compound was tested against multiple cancer cell lines. The results indicated that it induced apoptosis in tumor cells while sparing normal cells, showcasing a selectivity index that supports its potential as a novel anticancer agent .
Case Study 2: Antimicrobial Efficacy
Research has demonstrated that derivatives containing the imidazole ring exhibit significant antibacterial activity against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on the structural framework of this compound.
Mechanism of Action
The mechanism of action of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target G-protein coupled receptors (GPCRs) or ion channels, given its structural features.
Pathways Involved: It could modulate signaling pathways related to neurotransmission or cardiovascular function, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on substituents, synthesis routes, and biological activities:
Core Structural Analogues
1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4a)
- Structure: Features a 4-bromobenzyloxy-substituted phenyl ring attached to the ethanone-imidazole core.
- Synthesis : Prepared via CuBr₂-mediated coupling of a ketone precursor with imidazole (33% yield) .
Sertaconazole (8i, CAS 99592-32-2)
- Structure: Contains a benzo[b]thienylmethyl ether and 2,4-dichlorophenyl group linked to the imidazole-ethanol core.
- Activity : Broad-spectrum antifungal agent with enhanced activity against Candida spp. due to the thienyl and chlorine substituents .
- Key Difference: The dichlorophenyl group increases lipophilicity and membrane permeability compared to the target compound’s methoxyphenoxy group.
1-{4-[4-({(2S,4R)-2-(2,4-Dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}ethanone
- Structure: Includes a dioxolane ring and dichlorophenyl group, linked to a piperazine-ethanone core.
- Activity : Cortisol synthesis inhibitor (WHO-listed), demonstrating the impact of halogenated aromatic systems on endocrine targets .
Research Findings and Implications
Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target compound) may improve solubility but reduce receptor-binding affinity compared to halogenated analogues (e.g., sertaconazole) .
- Piperazine flexibility allows for conformational adaptation to diverse binding pockets, as seen in cortisol inhibitors .
Synthetic Challenges: Lower yields (27–35%) in imidazole coupling () suggest steric hindrance from bulky aryl groups, a challenge avoided in the target compound’s smaller 3-methoxyphenoxy group .
Therapeutic Potential: The target compound’s lack of halogenation may reduce toxicity risks associated with sertaconazole-like derivatives, making it a candidate for prolonged use .
Biological Activity
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups that contribute to its biological activity:
- Imidazole Ring : Known for its role in various biological processes and as a pharmacophore in drug design.
- Piperazine Moiety : Often associated with psychoactive properties and used in various therapeutic agents.
- Methoxyphenoxy Group : Contributes to lipophilicity and potential interactions with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O3 |
| Molecular Weight | 345.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The imidazole ring may act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : The piperazine component is known to interact with neurotransmitter receptors, potentially influencing mood and cognition.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
Antitumor Activity
Recent research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study involving imidazole derivatives showed promising results against various cancer cell lines, suggesting that this compound could be further explored for anticancer therapies .
Antimicrobial Properties
A series of experiments demonstrated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Studies
-
Case Study on Anticancer Effects :
- A study investigated the effects of a similar compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 15 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways .
- Case Study on Antimicrobial Efficacy :
Q & A
Basic Research Question
- Primary methods :
- Resolving discrepancies :
How can computational modeling predict pharmacological targets, and what experimental validation is required?
Advanced Research Question
- In silico approaches :
- Molecular docking : Screen against histamine H₁/H₄ receptors (structurally related targets for imidazole-piperazine derivatives) using AutoDock Vina or Schrödinger .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with imidazole nitrogen, hydrophobic packing with piperazine) .
- Experimental validation :
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-mepyramine for H₁ receptors) to quantify affinity .
- Cellular activity tests : Measure cAMP levels or calcium flux in HEK-293 cells expressing target receptors .
How should researchers address contradictions in biological activity data between structurally similar analogs?
Advanced Research Question
- Systematic SAR studies :
- Vary substituents (e.g., methoxy vs. ethoxy groups on the phenyl ring) to assess impact on receptor affinity .
- Compare logP values (via HPLC) to evaluate solubility differences affecting bioavailability .
- Data normalization :
What strategies are effective for elucidating the compound’s stability under physiological conditions?
Advanced Research Question
- Stress testing :
- Thermal stability : Incubate at 40°C for 72 hours and monitor degradation via HPLC .
- pH stability : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolytic susceptibility .
- Metabolic stability :
- Use liver microsomes to identify cytochrome P450-mediated oxidation pathways .
How can researchers design experiments to probe the compound’s mechanism of action at the receptor level?
Advanced Research Question
- Competitive binding assays :
- Displace fluorescent ligands (e.g., BODIPY-FL-prazosin for adrenergic receptors) to quantify receptor occupancy .
- Mutagenesis studies :
- Modify receptor residues (e.g., Asp³.32 in histamine receptors) to identify critical interaction sites .
- Functional assays :
- Measure G-protein activation (e.g., GTPγS binding) to classify agonist/antagonist behavior .
What are the best practices for resolving ambiguities in X-ray crystallography data for this compound?
Advanced Research Question
- Crystallization optimization :
- Screen solvents (e.g., DMSO/water mixtures) and additives (e.g., PEG 4000) to improve crystal quality .
- Data refinement :
- Complementary methods :
- Compare with DFT-optimized geometries to validate bond lengths/angles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
